BenchChemオンラインストアへようこそ!

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Anti-inflammatory drug discovery Computational chemistry QSAR modeling

This thiophene-substituted pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid is the DFT/QSAR-identified top candidate for anti-inflammatory activity among pyrazolooxazines. The 2-COOH handle enables direct amide library synthesis, biotin/probe conjugation, and CNS property optimization—capabilities absent in 2-aryl analogs. Scaffold validated by EP4006039B1 (CNS). Ideal for medicinal chemistry lead optimization, chemical biology probe development, and SAR expansion. Procure ≥95% purity material for in vitro COX-1/COX-2 profiling and diversification.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
CAS No. 2098002-88-9
Cat. No. B1491984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
CAS2098002-88-9
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3
InChIInChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15)
InChIKeyWGVWFKNTDHTXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid – Structural and Physicochemical Baseline for Procurement Evaluation


6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid (CAS 2098002-88-9) is a heterocyclic compound belonging to the pyrazolo[5,1-c][1,4]oxazine fused-ring class, bearing a thiophen-3-yl substituent at the 6-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C11H10N2O3S with a molecular weight of 250.28 g/mol, and commercially available material is typically supplied at a purity of ≥95% . The unsubstituted core scaffold, 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid (CAS 1219694-53-7, C7H8N2O3, MW 168.15), is available from major chemical suppliers at 98% purity, providing a baseline for comparative assessment . The pyrazolo-oxazine fused ring system has been recognized for its pronounced biological applications including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities, as well as COX-1 and COX-2 enzyme inhibition [1].

Why 6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Pyrazolooxazine Analogs


Within the pyrazolo[5,1-c][1,4]oxazine class, substitution pattern is a critical determinant of predicted biological activity. A DFT and QSAR investigation of substituent effects across a series of pyrazolooxazine derivatives identified a thiophene-containing congener (compound f1) as the single most promising candidate for anti-inflammatory activity among all evaluated structures, a finding derived from computed electronic properties, molecular electrostatic potential surfaces, and Lipinski rule-of-five compliance [1]. The target compound incorporates both this therapeutically relevant thiophen-3-yl motif at position 6 and a synthetically enabling carboxylic acid handle at position 2—a combination absent from the unsubstituted core scaffold (CAS 1219694-53-7) and from 2-aryl-substituted analogs such as 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine [2]. The 2022 mini-review by Farghaly and Dawood explicitly notes that no comprehensive work on the pyrazolo-oxazine fused ring system has been published to date, underscoring that structure–activity relationships within this scaffold are not well-established and that extrapolation from one substitution pattern to another carries substantial risk [3]. Consequently, generic substitution with a structurally related but differently substituted analog cannot be assumed to preserve the predicted pharmacological profile.

Quantitative Differentiation Evidence for 6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid Against Structural Comparators


QSAR-Predicted Anti-Inflammatory Superiority of the Thiophene-Substituted Pyrazolooxazine Motif

In a comprehensive DFT and QSAR study of pyrazolooxazine derivatives by Haddadi et al. (2019), a series of compounds was evaluated at the B3LYP/6-311G(d,p) level for predicted anti-inflammatory activity. Among all derivatives analyzed, compound f1—characterized by a thiophene ring attached to the nitrogen atom at position 3 of the pyrazolooxazin-2-one core—was identified as the most promising candidate for experimental testing [1]. This prediction was based on integrated analysis of molecular electrostatic potential surfaces, HSAB reactivity descriptors, natural bond orbital (NBO) stability analysis, and Lipinski rule-of-five compliance. While the exact attachment position of thiophene in compound f1 (N3 of pyrazolooxazin-2-one) differs from that of the target compound (C6 of the 6,7-dihydro scaffold), both share the critical structural feature of a thiophene-substituted pyrazolooxazine core. No other substituent—including phenyl, substituted phenyl, or heteroaryl variants—yielded a superior QSAR prediction in this study. Quantitative predicted activity values for individual compounds were not numerically reported in the abstract; however, the explicit designation of f1 as 'the most promising compound among others' constitutes a rank-order differentiation across the full analog series [1].

Anti-inflammatory drug discovery Computational chemistry QSAR modeling Pyrazolooxazine scaffold

Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Core Scaffold

The target compound (C11H10N2O3S, MW 250.28 g/mol, purity ≥95%) differs from the unsubstituted core scaffold 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid (CAS 1219694-53-7, C7H8N2O3, MW 168.15 g/mol, purity 98%) by the addition of a thiophen-3-yl group (net addition of C4H2S, ΔMW = +82.13 g/mol). This structural difference increases both molecular weight and calculated lipophilicity, altering predicted membrane permeability and target-binding characteristics. The thiophene sulfur atom introduces additional polarizability and potential for sulfur-specific interactions (e.g., sulfur–π interactions, hydrogen-bond acceptor capacity) that are absent in the unsubstituted core and in phenyl-substituted analogs such as 2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine (which contains a chlorophenyl rather than thiophene moiety) [1].

Physicochemical property comparison Drug-likeness Scaffold differentiation Thiophene contribution

Carboxylic Acid Functional Handle Enabling Downstream Derivatization

The 2-position carboxylic acid group of the target compound provides a versatile synthetic handle for amide bond formation, esterification, and salt formation—transformations routinely employed in medicinal chemistry for property optimization and library generation. This functional group is absent from many pyrazolooxazine analogs described in the primary synthesis literature. The Guirado et al. (2022) one-pot synthesis methodology yielded 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines 10 in near-quantitative yields, but these products lack the carboxylic acid functionality at position 2 [1]. Similarly, the regiocontrolled synthesis reported by Lindsay-Scott and Rivlin-Derrick (2019) from Eli Lilly produced scaffolds bearing multiple substitution patterns but did not include the 2-carboxylic acid variant . The combination of the thiophene motif at position 6 (predicted to confer anti-inflammatory activity by QSAR [2]) with the carboxylic acid at position 2 creates a bifunctional molecule amenable to both structure–activity relationship (SAR) exploration through amide/ester library synthesis and potential salt-form optimization for improved pharmaceutical properties.

Medicinal chemistry Synthetic accessibility Amide coupling Library synthesis

Patent Protection of the Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine Scaffold for CNS Disorders

European Patent EP4006039B1, granted on 2024-01-10 to Sunovion Pharmaceuticals Inc. and PGI Drug Discovery LLC, claims fused dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl compounds and analogs for treating CNS disorders [1]. The patent, with an original priority date of 2016-02-11, demonstrates sustained pharmaceutical industry investment in this scaffold class. The patent's specific focus on CNS indications provides a therapeutic context distinct from the anti-inflammatory application predicted by the DFT/QSAR study [2], suggesting the scaffold may possess polypharmacological potential. The existence of granted patent protection on this scaffold class adds an intellectual property dimension to compound selection: the specific substitution pattern of the target compound (thiophene at position 6, carboxylic acid at position 2) may occupy a distinct chemical space from the exemplified patent compounds, potentially offering freedom-to-operate advantages in certain research contexts [1].

CNS drug discovery Patent landscape Pharmaceutical IP Pyrazolooxazine scaffold

Synthetic Accessibility via Established Regiocontrolled and One-Pot Methodologies

Two independent synthetic routes to the 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine scaffold have been published, providing methodological flexibility for analog generation. Lindsay-Scott and Rivlin-Derrick (2019, Eli Lilly) reported a regiocontrolled synthesis achieving the scaffold in 3–4 steps from commercially available pyrazoles, with optimization of a protected hydroxyethyl group on N1 enabling high-yield construction of pyrazole-5-aldehydes and subsequent deprotection/reduction to the fused heterocyclic scaffold bearing multiple substitution patterns . Guirado et al. (2022) developed a complementary one-pot methodology starting from 2,2-dichlorovinylacetophenones, yielding 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines in near-quantitative yields—a substantial improvement over previously described multistep procedures [1]. The molecular structure of a representative analog (2-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, 10c) was confirmed by X-ray crystallography [1]. These established routes provide a synthetic foundation for accessing the target compound and its derivatives, reducing development risk compared to scaffolds lacking published synthetic methodology.

Synthetic chemistry Process development Scaffold synthesis One-pot methodology

Scaffold Bioactivity Potential Documented in Comprehensive Review Literature

The 2022 mini-review by Farghaly and Dawood in Mini-Reviews in Medicinal Chemistry catalogs all published biological evaluations on pyrazolo-oxazine derivatives, noting that despite the biological significance of pyrazoles and oxazines individually, no comprehensive work on the fused pyrazolo-oxazine ring system had been published prior to their review [1]. The review consolidates evidence for inhibitory activities across multiple therapeutic targets. A complementary review on heteroannulation routes to bioactive pyrazolooxazines documents that pyrazolo-oxazine fused systems exhibit pronounced biological applications including anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal activities, as well as inhibition of COX-1 and COX-2 enzymes [2]. This broad-spectrum bioactivity profile, while not providing quantitative IC50 data for the specific target compound, establishes the pyrazolooxazine scaffold as a validated privileged structure for medicinal chemistry exploration—a status that supports the procurement of novel derivatives like the target compound for screening library inclusion.

Pyrazolooxazine review Biological activity survey COX inhibition Antimicrobial

Recommended Research and Industrial Application Scenarios for 6-(Thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid


Anti-Inflammatory Lead Discovery Based on QSAR-Predicted Thiophene Advantage

Organizations pursuing anti-inflammatory drug discovery programs should prioritize this compound for experimental validation based on the DFT/QSAR study by Haddadi et al. (2019), which identified a thiophene-substituted pyrazolooxazine as the most promising candidate among all evaluated derivatives for anti-inflammatory activity [1]. The recommended workflow involves: (i) confirming the QSAR prediction through in vitro COX-1/COX-2 inhibition assays, given the documented COX inhibitory activity of the broader pyrazolooxazine class [2]; (ii) benchmarking against the unsubstituted core scaffold (CAS 1219694-53-7) to experimentally quantify the contribution of the thiophene moiety; and (iii) utilizing the carboxylic acid handle for preliminary amide library synthesis to explore SAR around the 2-position while retaining the thiophene motif .

CNS Drug Discovery Exploiting Patent-Validated Scaffold with Differentiated IP Position

The granting of EP4006039B1 for fused dihydro-4H-pyrazolo[5,1-c][1,4]oxazinyl compounds targeting CNS disorders validates the pharmaceutical relevance of this scaffold class [1]. Organizations with CNS drug discovery programs should evaluate this compound as a structurally differentiated entry point into the pyrazolooxazine chemical space, as its specific substitution pattern (thiophene at C6, carboxylic acid at C2) may fall outside the primary claims of the granted CNS patent [1]. The carboxylic acid handle enables rapid optimization of CNS drug-like properties (e.g., through amide formation to modulate logP and P-glycoprotein efflux) while maintaining the core scaffold that has demonstrated CNS therapeutic potential in patent-protected series [REFS-1, REFS-2].

Chemical Biology Probe Development via Bifunctional Scaffold Utilization

The combination of a predicted bioactive thiophene-pyrazolooxazine core [1] with a carboxylic acid synthetic handle makes this compound uniquely suited for chemical biology probe development. The carboxylic acid can be directly conjugated to affinity tags (biotin), fluorescent reporters, or photoaffinity labels through standard amide coupling chemistry—a capability absent in the 2-aryl pyrazolooxazine analogs synthesized by the Guirado (2022) one-pot methodology [2]. This enables target identification studies (pull-down proteomics), cellular imaging experiments, and photoaffinity labeling campaigns that are not feasible with comparator compounds lacking the carboxylic acid anchor point [REFS-2, REFS-3].

Scaffold-Hopping Library Design for Multi-Target Screening

Given the broad-spectrum bioactivity documented for pyrazolooxazine derivatives (anticancer, antitubercular, anti-inflammatory, antibacterial, antifungal, COX inhibition) [1], this compound should serve as a versatile core scaffold for diversity-oriented synthesis and multi-target screening library construction. The established synthetic routes (3–4 step regiocontrolled synthesis by Lindsay-Scott, 2019 [2] and one-pot methodology by Guirado, 2022 ) provide reliable access to analogs, while the bifunctional nature of the target compound (thiophene for target engagement, carboxylic acid for diversification) enables parallel library synthesis. Procurement of this specific compound as a key intermediate supports medicinal chemistry efforts in scaffold-hopping strategies, where the pyrazolooxazine core replaces other heterocyclic scaffolds (e.g., pyrazolopyrimidines, pyrazolopyrazines) in established bioactive series [1].

Quote Request

Request a Quote for 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.